2-Fluorodibenzothiophene

Hydrodesulfurization C–S bond activation Organometallic catalysis

Sourcing a regioselective C-S activation probe with precisely tuned electronic character is challenging, as 2-substituent choice directly dictates insertion outcomes. 2-Fluorodibenzothiophene solves this with a moderate electron-withdrawing fluorine that steers Rh-mediated insertion to the unsubstituted ring-enabling predictable mechanistic studies and scalable building-block access. • Regiochemical control: F-substituent favors unsubstituted-ring insertion, distinct from -CN/-CF3 analogs that reverse selectivity. • 18F-labeling ready: 2-fluoro position serves as direct isotopic exchange site for PET tracer development. • Efficient supply: accessible via Pd-catalyzed 3-step protocol with pre-installed fluorine, avoiding late-stage fluorination bottlenecks.

Molecular Formula C12H7FS
Molecular Weight 202.25 g/mol
CAS No. 177586-38-8
Cat. No. B064734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorodibenzothiophene
CAS177586-38-8
Synonyms2-FLUORODIBENZOTHIOPHENE
Molecular FormulaC12H7FS
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)F
InChIInChI=1S/C12H7FS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H
InChIKeyBPLYKMXTWAGZAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluorodibenzothiophene Identity & Specifications


2-Fluorodibenzothiophene (CAS 177586-38-8), systematically named 2-fluorodibenzo[b,d]thiophene, is a fluorinated polycyclic heteroaromatic compound with the molecular formula C12H7FS and a molecular weight of 202.25 g/mol [1]. The compound consists of a planar dibenzothiophene core—two fused benzene rings flanking a central thiophene sulfur—with a single fluorine substituent at the 2-position of one benzene ring . The compound is a crystalline solid with a reported melting point of 60–62 °C [1]. As a member of the mono-fluorinated dibenzothiophene class, this compound serves as a versatile synthetic building block for pharmaceutical intermediates, organic electronic materials, and catalytic applications where controlled electronic modulation via fluorine substitution is required .

2-Fluorodibenzothiophene Selection Criteria


Fluorinated dibenzothiophenes are not functionally interchangeable; the position and electronic nature of the substituent profoundly influence reactivity, regioselectivity, and material properties. In transition-metal-mediated C–S bond activation reactions, the electronic character of the 2-position substituent directly dictates the preferred insertion site—electron-withdrawing groups such as cyano (-CN) or trifluoromethyl (-CF3) drive insertion toward the substituted ring, whereas electron-donating or weakly electron-withdrawing groups such as methoxy (-OCH3) or fluorine (-F) favor insertion toward the unsubstituted ring [1]. This regiochemical divergence, quantified by isomer ratios, is critical for synthetic route design in pharmaceutical and agrochemical intermediate synthesis [2]. Furthermore, in organic electronic applications, fluorine substitution modulates the HOMO–LUMO energy gap and charge transport properties of the dibenzothiophene core, with the substitution position (2- vs. 4- vs. 2,8-difluoro) yielding distinct optoelectronic outcomes that cannot be achieved with unsubstituted dibenzothiophene [1]. Consequently, procurement decisions must be guided by the specific electronic requirements of the target application rather than assuming class-level equivalence.

2-Fluorodibenzothiophene Differentiation Evidence


C–S Bond Insertion Regioselectivity

In rhodium-mediated C–S bond insertion reactions with substituted dibenzothiophenes, the electronic nature of the 2-position substituent governs the regiochemical outcome. With 2-fluorodibenzothiophene and 2-methoxydibenzothiophene, insertion occurs preferentially toward the unsubstituted benzene ring [1]. In contrast, with strongly electron-withdrawing 2-trifluoromethyl (-CF3) or 2-cyano (-CN) substituents, insertion is directed toward the substituted ring [1]. This regioselectivity is quantified by isomer ratio differences.

Hydrodesulfurization C–S bond activation Organometallic catalysis Regioselectivity

Fluorine-18 Radiolabeling Efficiency

The 2-fluoro substituent on the dibenzothiophene scaffold enables direct 18F radiolabeling via nucleophilic aromatic substitution, a capability not available to unsubstituted dibenzothiophene. In a 2024 study, a 2-fluoro dibenzothiophene sulfone derivative was readily prepared and radiolabeled with fluorine-18 for use as a potential α7 nicotinic acetylcholine receptor (α7 nAChR) imaging agent [1]. The radiosynthesis was achieved with the specific 2-fluoro position serving as the labeling site, leveraging the activating effect of the sulfone group in conjunction with the fluorine-bearing aromatic ring [1].

PET imaging Radiochemistry Fluorine-18 labeling Neuroimaging

Palladium-Catalyzed Three-Step Synthesis

2-Fluorodibenzothiophene can be efficiently synthesized via a novel three-step protocol employing palladium-catalyzed carbon–carbon and carbon–sulfur bond formations from readily available starting materials [1]. This modular synthetic approach enables the preparation of functionalized dibenzothiophenes including the 2-fluoro derivative, providing a scalable route that contrasts with older, less efficient fluorination methods . The palladium-catalyzed methodology offers distinct advantages in terms of reaction yield and functional group tolerance compared to direct electrophilic fluorination of dibenzothiophene, which often suffers from poor regioselectivity and low yields [1].

Palladium catalysis C–C coupling C–S bond formation Heterocycle synthesis

Density & LogP Differentiation

The introduction of a single fluorine atom at the 2-position of dibenzothiophene alters key physicochemical parameters relative to the unsubstituted parent compound. 2-Fluorodibenzothiophene exhibits a density of 1.3 ± 0.1 g/cm³ and a calculated LogP of 4.1936 [1]. These values reflect the increased molecular weight (202.25 vs. 184.26 g/mol for dibenzothiophene) and moderately enhanced lipophilicity conferred by the fluorine substituent .

Physicochemical properties Lipophilicity Chromatography Formulation

2-Fluorodibenzothiophene Optimal Use Cases


C–S Bond Functionalization in Organometallic Catalysis

Researchers investigating C–S bond activation and hydrodesulfurization mechanisms should prioritize 2-fluorodibenzothiophene over other 2-substituted analogs when a moderate electron-withdrawing effect is required to direct insertion toward the unsubstituted ring. The fluorine substituent provides a unique electronic profile—distinct from both the electron-donating methoxy group and the strongly electron-withdrawing cyano/trifluoromethyl groups—enabling predictable regiochemical control in rhodium-mediated C–S insertion reactions [1]. This selectivity is critical for mechanistic studies of dibenzothiophene hydrodesulfurization and for designing regioselective C–S bond cleavage strategies in complex molecule synthesis [2].

α7 Nicotinic Receptor PET Tracer Development

For positron emission tomography (PET) radiochemistry programs developing α7 nAChR imaging agents, 2-fluorodibenzothiophene sulfone derivatives represent viable precursor scaffolds for 18F radiolabeling [1]. The 2-fluoro position serves as the isotopic labeling site via nucleophilic aromatic substitution, enabling the preparation of radiofluorinated probes for neuroimaging applications. Procurement of the 2-fluoro precursor is essential for this application, as non-fluorinated dibenzothiophene analogs cannot be directly 18F-labeled without additional fluorination steps [1].

Modular Dibenzothiophene Library Synthesis

Medicinal chemistry and materials science groups requiring efficient, scalable access to functionalized dibenzothiophene derivatives should consider 2-fluorodibenzothiophene as a building block obtainable via the palladium-catalyzed three-step protocol [1]. This methodology leverages C–C and C–S bond formations to construct the dibenzothiophene core with the fluorine substituent pre-installed, offering advantages in yield and functional group compatibility over direct fluorination approaches [2]. The availability of this efficient synthetic route supports library synthesis for structure-activity relationship (SAR) studies and materials screening campaigns.

Electronic Structure Modulation in Organic Electronics

Investigators designing organic electronic materials that require subtle HOMO–LUMO tuning should select 2-fluorodibenzothiophene as a building block for incorporating fluorine-mediated electronic effects into dibenzothiophene-containing polymers and small molecules [1]. Fluorine substitution at the 2-position influences frontier orbital energies and molecular dipole moments without introducing the strong electron-withdrawing character of cyano or trifluoromethyl groups, enabling fine-tuning of charge transport properties in organic field-effect transistors (OFETs) and photovoltaic materials [1].

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